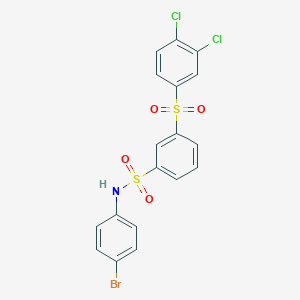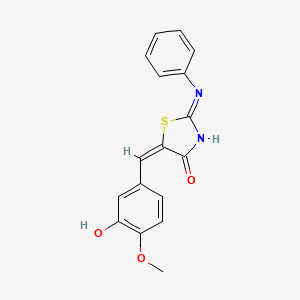![molecular formula C20H24N2O6S3 B5961494 1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B5961494.png)
1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of sulfonyl groups. One common approach is the functionalization of preformed pyrrolidine rings. This can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and three-dimensional coverage of the molecule. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[3-(3-Pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine is unique due to its multiple sulfonyl groups and the presence of the pyrrolidine ring. This combination enhances its biological activity and makes it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
1-[3-(3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S3/c23-29(24,17-7-5-9-19(15-17)30(25,26)21-11-1-2-12-21)18-8-6-10-20(16-18)31(27,28)22-13-3-4-14-22/h5-10,15-16H,1-4,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHXHBPAIXTOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrahydro-2-furanylmethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5961420.png)

![4-{4-[1-methyl-2-(3-pyridinyl)ethyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5961424.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5961436.png)
![2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B5961450.png)
![1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5961460.png)

![3-[1-(3-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5961476.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dimethylaniline](/img/structure/B5961483.png)

![3-amino-N-(2-phenylethyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5961496.png)
![ethyl 4-(3-phenylpropyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-4-piperidinecarboxylate](/img/structure/B5961509.png)
![3-TERT-BUTYL-N'-[(E)-(3,5-DITERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B5961513.png)
